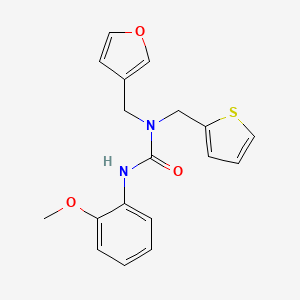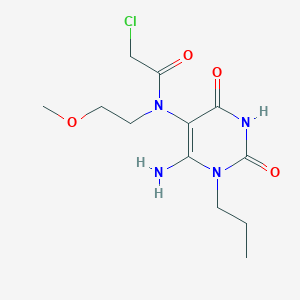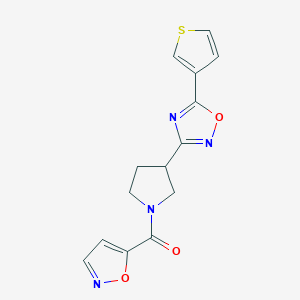
3-(Piperidin-2-yl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-2-yl)phenol hydrochloride is a chemical compound with the CAS Number: 1896533-40-6 . It has a molecular weight of 213.71 . The compound is stored at room temperature and it is in the form of oil .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC Name of the compound is 3-(piperidin-2-yl)phenol hydrochloride . The InChI Code is 1S/C11H15NO.ClH/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11;/h3-5,8,11-13H,1-2,6-7H2;1H .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound is stored at room temperature . It is in the form of oil .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Piperidin-2-yl)phenol hydrochloride, focusing on six unique applications:
Anticancer Research
3-(Piperidin-2-yl)phenol hydrochloride has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that derivatives of piperidine, the core structure of this compound, can interfere with crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are essential for cancer cell survival and proliferation . This makes it a promising candidate for developing new anticancer therapies.
Antimicrobial Agents
The compound has been explored for its antimicrobial properties. Piperidine derivatives are known to exhibit significant activity against a variety of bacterial and fungal pathogens. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes . Research in this area aims to develop new antibiotics to combat resistant strains of bacteria and fungi.
Neuroprotective Effects
Research has also focused on the neuroprotective effects of 3-(Piperidin-2-yl)phenol hydrochloride. Piperidine derivatives have been found to possess antioxidant properties, which help in protecting neurons from oxidative stress-induced damage . This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where oxidative stress plays a critical role in disease progression.
Anti-inflammatory Applications
The anti-inflammatory potential of this compound is another area of interest. Piperidine derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2 . This makes them valuable in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease.
Analgesic Properties
3-(Piperidin-2-yl)phenol hydrochloride has been investigated for its analgesic properties. Piperidine-based compounds can interact with opioid receptors in the central nervous system, providing pain relief without the severe side effects associated with traditional opioids . This research is crucial for developing safer pain management therapies.
Antiviral Research
The compound has potential applications in antiviral research. Piperidine derivatives have been shown to inhibit the replication of various viruses by targeting viral enzymes and proteins . This is particularly important in the development of new antiviral drugs to treat infections such as HIV, hepatitis, and influenza.
Mechanism of Action
Target of Action
The primary targets of 3-(Piperidin-2-yl)phenol hydrochloride It is known that piperidine derivatives, which include 3-(piperidin-2-yl)phenol hydrochloride, are present in more than twenty classes of pharmaceuticals . More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of 3-(Piperidin-2-yl)phenol hydrochloride Piperidine derivatives are known to have a wide range of pharmacological activities
Biochemical Pathways
The biochemical pathways affected by 3-(Piperidin-2-yl)phenol hydrochloride Piperidine derivatives are known to have a wide range of pharmacological applications , suggesting that they may affect multiple biochemical pathways
Result of Action
The molecular and cellular effects of 3-(Piperidin-2-yl)phenol hydrochloride Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that they may have multiple molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(Piperidin-2-yl)phenol hydrochloride is not clearly defined in the available literature. More research is needed to understand how environmental factors such as temperature, pH, and the presence of other substances may affect the action of this compound.
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
3-piperidin-2-ylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11;/h3-5,8,11-13H,1-2,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWQCQZQXDNUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-2-yl)phenol hydrochloride | |
CAS RN |
1896533-40-6 |
Source


|
| Record name | 3-(piperidin-2-yl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2514175.png)


![1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2514179.png)
![3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2514180.png)
![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2514181.png)


![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)


![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)
![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)
